molecular formula C19H29N3O B2934181 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide CAS No. 912897-25-7

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B2934181
CAS No.: 912897-25-7
M. Wt: 315.461
InChI Key: SIWPMSHVVCLDLR-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

Medically, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties.

Industry

Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzodiazole derivative with acetic anhydride or acetyl chloride in the presence of a base.

    N,N-Bis(2-methylpropyl) Substitution: The final step involves the substitution of the acetamide nitrogen with 2-methylpropyl groups using alkylating agents such as alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the benzodiazole ring or the acetamide moiety, potentially yielding amine or alcohol derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-1-yl)-N,N-dimethylacetamide
  • 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-dimethylacetamide
  • 2-(1H-Benzotriazol-1-yl)-N,N-dimethylacetamide

Uniqueness

The unique structural features of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N,N-bis(2-methylpropyl)acetamide, such as the specific substitution pattern on the benzodiazole ring and the presence of N,N-bis(2-methylpropyl) groups, may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-13(2)9-21(10-14(3)4)19(23)11-22-12-20-17-7-15(5)16(6)8-18(17)22/h7-8,12-14H,9-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWPMSHVVCLDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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